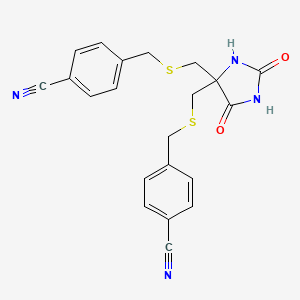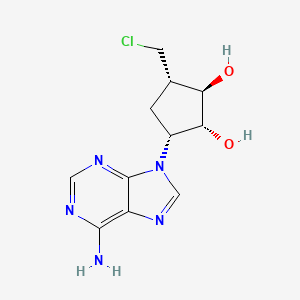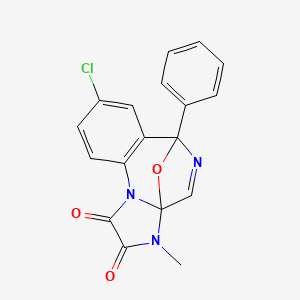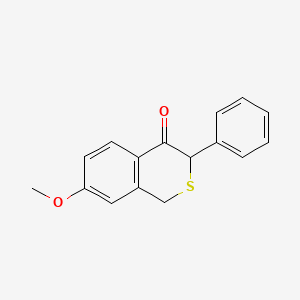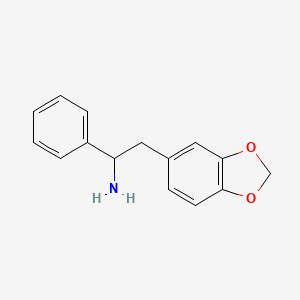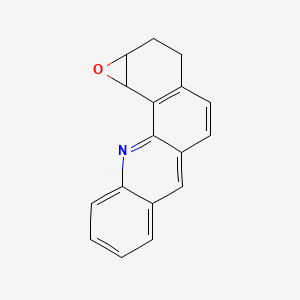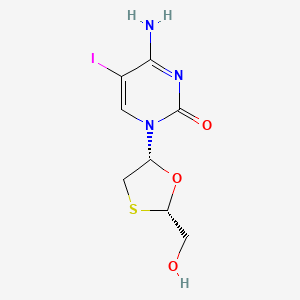
1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. This compound features a propanone backbone with a pyrrolidinyl and thienyl substituent. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- typically involves the following steps:
Formation of the Pyrrolidinyl Group: This can be achieved by reacting pyrrolidine with a suitable halogenated precursor.
Thienyl Substitution: The thienyl group can be introduced through a coupling reaction, often using a palladium catalyst.
Ketone Formation: The final step involves the formation of the ketone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The pyrrolidinyl and thienyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 3-(1-pyrrolidinyl)-1-(2-furyl)-: Similar structure but with a furan ring instead of a thienyl ring.
1-Propanone, 3-(1-pyrrolidinyl)-1-(2-phenyl)-: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
1-Propanone, 3-(1-pyrrolidinyl)-1-(2-thienyl)- is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
103140-30-3 |
|---|---|
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-yl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C11H15NOS/c13-10(11-4-3-9-14-11)5-8-12-6-1-2-7-12/h3-4,9H,1-2,5-8H2 |
Clave InChI |
GXOGJLMJTDDLLD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




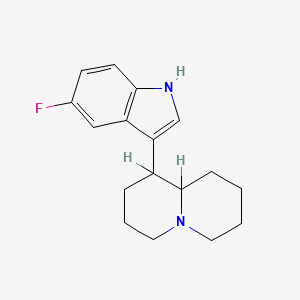


![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
